molecular formula C9H11N5O2 B1666816 9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine CAS No. 126170-40-9

9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine

Cat. No. B1666816
M. Wt: 221.22 g/mol
InChI Key: QNROWADMDDKKHX-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albucidin is a nucleoside phytotoxin.

Scientific Research Applications

Fluorescence Studies

  • Fluorescence Activation in Microhydration :
    • Adenine derivatives, including 2-Aminopurine (a fluorescent isomer of adenine), show significant changes in fluorescence upon microhydration. The research indicates that the fluorescence lifetime increases dramatically in the presence of water molecules, which has implications for DNA and RNA structural studies using fluorescent probes (Lobsiger et al., 2014).

Biochemical Applications

  • Phosphodiesterase Type-4 Inhibition :

    • Adenine derivatives substituted at position 9 exhibit potent inhibition properties for phosphodiesterase (PDE) with a selectivity toward PDE-4. This is relevant for understanding cyclic AMP signal transduction involved in inflammation, asthma, and autoimmune disorders (Raboisson et al., 2003).
  • Synthesis of Adenine Analogues :

    • Research on synthesizing adenine analogues with various substitutions provides insights into the versatility of adenine in biochemical applications. These studies aid in understanding the potential of adenine derivatives in therapeutic and diagnostic applications (Lang et al., 2000).

Molecular Dynamics

  • Excited-State Dynamics in Solution :

    • Studies on adenine and its monomethylated derivatives in solution reveal insights into the nonradiative decay mechanisms of these nucleobases. Understanding these dynamics is crucial for comprehending DNA's behavior under various conditions (Cohen et al., 2003).
  • Coordination Chemistry of Adenine Derivatives :

    • The synthesis of aminomethylphosphine derivatives of adenine explores their behavior as ligands towards late transition metals. This is significant for understanding adenine's role in coordination chemistry and potential applications in material science (Zhang et al., 2003).

properties

CAS RN

126170-40-9

Product Name

9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

[(2S,4R)-4-(6-aminopurin-9-yl)oxetan-2-yl]methanol

InChI

InChI=1S/C9H11N5O2/c10-8-7-9(12-3-11-8)14(4-13-7)6-1-5(2-15)16-6/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m0/s1

InChI Key

QNROWADMDDKKHX-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO

SMILES

C1C(OC1N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC1N2C=NC3=C(N=CN=C32)N)CO

Appearance

Solid powder

Other CAS RN

126170-40-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Albucidin;  OHMe-oxetanyl-A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
Reactant of Route 2
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
Reactant of Route 3
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
Reactant of Route 4
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
Reactant of Route 5
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
Reactant of Route 6
9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine

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